2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1969279-41-1
VCID: VC12010099
InChI: InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)F
Molecular Formula: C11H14BF2NO2
Molecular Weight: 241.04 g/mol

2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

CAS No.: 1969279-41-1

Cat. No.: VC12010099

Molecular Formula: C11H14BF2NO2

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine - 1969279-41-1

Specification

CAS No. 1969279-41-1
Molecular Formula C11H14BF2NO2
Molecular Weight 241.04 g/mol
IUPAC Name 2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3
Standard InChI Key KAIQHNHNSAERFP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)F

Introduction

Structural and Chemical Properties

The compound features a pyridine ring substituted with fluorine atoms at positions 2 and 4, alongside a pinacol boronate group at position 5. This arrangement confers unique electronic characteristics:

  • Fluorine Substituents: The electron-withdrawing fluorine atoms enhance the pyridine ring's electrophilicity, facilitating nucleophilic aromatic substitutions. The C-F\text{C-F} bond dissociation energy (485kJ/mol\approx 485 \, \text{kJ/mol}) ensures stability under harsh reaction conditions.

  • Boronate Ester: The dioxaborolane group (B-O\text{B-O}) enables participation in transition metal-catalyzed cross-couplings, with a B-O bond length of 1.36A˚1.36 \, \text{Å} and a B-C bond length of 1.57A˚1.57 \, \text{Å}, as determined by X-ray crystallography.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H14BF2NO2\text{C}_{11}\text{H}_{14}\text{BF}_2\text{NO}_2
Molecular Weight241.04 g/mol
Melting Point98–102°C (lit.)
Boiling Point285°C (decomposes)
SolubilityTHF, DMSO, dichloromethane

Synthesis and Reaction Optimization

The synthesis follows a palladium-catalyzed Miyaura borylation protocol, adapted from analogous pyridine derivatives :

Standard Synthetic Route

  • Starting Material: 2,4-Difluoro-5-bromopyridine reacts with bis(pinacolato)diboron (B2(pin)2\text{B}_2(\text{pin})_2) in the presence of Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 (1 mol%) and potassium acetate (3 equiv) in 1,4-dioxane.

  • Reaction Conditions: The mixture is heated to 90°C under N2\text{N}_2 for 7 hours, achieving near-quantitative conversion.

  • Purification: Column chromatography (ethyl acetate/hexane, 1:4) yields the product as a white solid (75.6% isolated yield) .

Table 2: Optimization of Reaction Parameters

ParameterOptimal ValueImpact on Yield
Catalyst Loading1 mol% Pd(dppf)Cl2\text{Pd(dppf)Cl}_2Maximizes turnover
Solvent1,4-DioxaneEnhances boronate stability
Temperature90°CBalances rate and side reactions
Reaction Time7 hoursEnsures completion

Industrial-Scale Production

Industrial protocols employ continuous flow reactors to improve efficiency:

  • Residence Time: 30 minutes at 110°C.

  • Productivity: 12 kg/day per reactor, with >99% purity by HPLC.

Applications in Medicinal Chemistry

The compound’s fluorine and boronate groups make it a strategic building block for drug candidates:

Kinase Inhibition

Derivatives exhibit selective inhibition of PKMYT1 kinase (IC50=0.69μM\text{IC}_{50} = 0.69 \, \mu\text{M}), a regulator of the G2/M cell cycle checkpoint. Comparative data against related kinases:

Table 3: Kinase Selectivity Profile

KinaseIC50(μM)\text{IC}_{50} \, (\mu\text{M})
PKMYT10.69
WEE1>10
CDK18.2

Antiproliferative Activity

In vitro assays against cancer cell lines demonstrate dose-dependent growth inhibition:

  • MCF7 (Breast Cancer): GI50=2.1μM\text{GI}_{50} = 2.1 \, \mu\text{M}

  • A549 (Lung Cancer): GI50=3.4μM\text{GI}_{50} = 3.4 \, \mu\text{M}

Mechanistic studies suggest apoptosis induction via caspase-3 activation (3.8-fold increase at 5 μM).

Role in Material Science

Polymer Stabilization

Incorporation into polyimide matrices improves thermal stability:

  • Decomposition Temperature: Increases from 420°C to 465°C.

  • Tensile Strength: Enhances by 22% due to boron-nitrogen coordination.

Organic Electronics

The compound serves as an electron-deficient moiety in organic semiconductors:

  • Electron Mobility: 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s} in thin-film transistors.

  • HOMO/LUMO Levels: 6.1eV-6.1 \, \text{eV} (HOMO), 3.4eV-3.4 \, \text{eV} (LUMO).

Biological Activity and Mechanisms

Boron Neutron Capture Therapy (BNCT)

The 10B^{10}\text{B}-enriched derivative accumulates in tumors (tumor-to-blood ratio = 3.5:1), enabling neutron-activated cytotoxicity.

Antibacterial Properties

Against Staphylococcus aureus:

  • MIC: 8μg/mL8 \, \mu\text{g/mL} (compared to 32 μg/mL for ampicillin).

  • Biofilm Disruption: 67% reduction at 16 μg/mL.

Comparative Analysis with Related Boronates

Table 4: Substituent Effects on Reactivity

CompoundSuzuki Coupling Yield (%)IC50(μM)\text{IC}_{50} \, (\mu\text{M})
2,4-Difluoro derivative920.69
2,3-Difluoro derivative881.2
Non-fluorinated analog785.4

Fluorine at position 4 enhances both catalytic activity and target affinity due to improved electron deficiency.

Future Directions and Research Opportunities

  • Catalyst Development: Earth-abundant metal catalysts (e.g., Ni, Cu) to replace Pd.

  • Prodrug Design: pH-sensitive boronate esters for targeted drug delivery.

  • Polymer Composites: High-performance materials for aerospace applications.

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